(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide
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Overview
Description
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound that features a benzamide core with a methylthio group and a phenyldiazenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Diazotization: The starting material, aniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable benzamide derivative under basic conditions to form the phenyldiazenyl intermediate.
Thioether Formation: The intermediate undergoes a nucleophilic substitution reaction with a methylthiol reagent to introduce the methylthio group.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenyldiazenyl group can be reduced to an amine using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium dithionite, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: As a precursor for the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of (E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide depends on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Modulation: It may modulate signaling pathways by interacting with receptors or other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)acetamide: Similar structure with an acetamide core.
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzenesulfonamide: Similar structure with a benzenesulfonamide core.
Uniqueness
(E)-2-(methylthio)-N-(4-(phenyldiazenyl)phenyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1002889-25-9 |
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Molecular Formula |
C20H17N3OS |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C20H17N3OS/c1-25-19-10-6-5-9-18(19)20(24)21-15-11-13-17(14-12-15)23-22-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,24) |
InChI Key |
IJUHWZZWEKIKBW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
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